molecular formula C8H13ClF3N B3040347 4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene CAS No. 191591-45-4

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene

Cat. No.: B3040347
CAS No.: 191591-45-4
M. Wt: 215.64 g/mol
InChI Key: AWOMKEMOMPLPIC-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene is an organic compound characterized by the presence of a tert-butylamino group, a chloro group, and three fluorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene typically involves the reaction of tert-butylamine with a suitable precursor that contains the chloro and trifluoro groups. One common method is the reaction of tert-butylamine with 2-chloro-1,1,1-trifluorobut-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The chloro and trifluoro groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(Z)-N-tert-butyl-3-chloro-4,4,4-trifluorobut-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClF3N/c1-7(2,3)13-5-4-6(9)8(10,11)12/h4,13H,5H2,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOMKEMOMPLPIC-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC=C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC/C=C(/C(F)(F)F)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene
Reactant of Route 2
Reactant of Route 2
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene
Reactant of Route 3
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene
Reactant of Route 4
Reactant of Route 4
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene
Reactant of Route 5
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene
Reactant of Route 6
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.